Ido1-IN-5 - 2166616-75-5

Ido1-IN-5

Catalog Number: EVT-3139449
CAS Number: 2166616-75-5
Molecular Formula: C23H25FN2O3
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indoleamine 2, 3-dioxygenase 1 (IDO1) is a rate-limiting metabolic enzyme that converts the essential amino acid tryptophan (Trp) into downstream catabolites known as kynurenines . IDO1 is highly expressed in multiple types of human cancer .


Synthesis Analysis

The synthesis of IDO1 inhibitors has been intensely pursued in academia and pharmaceutical companies . The connection of various linker structures to either the aryl 3- or 4-positions of the phenyl propanamide group of the parental IDO1 ligand via an ether attachment was evaluated .


Molecular Structure Analysis

Over 50 experimental structures of IDO1 in complex with different ligands are available in the Protein Data Bank . The 3-bromopyrrole moiety extends into an extra “Pocket C” consisting of Gly236, Lys238, Ala260, Gly261, Gly262, Ser263, Phe291, Met295, etc .


Chemical Reactions Analysis

IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism by oxidizing tryptophan (Trp) to N-formylkynurenine (NFK) through the addition of molecular oxygen .


Physical And Chemical Properties Analysis

The molecular formula of Ido1-IN-5 is C23H25FN2O3 and its molecular weight is 396.5 g/mol . It has a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .

Epacadostat

Compound Description: Epacadostat (N-(3-[2-(2-aminoethoxy)ethoxy]propyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide) is a potent and selective inhibitor of IDO1. [] It has demonstrated promising results in clinical trials, particularly in combination with immune checkpoint inhibitors like pembrolizumab for treating advanced melanoma. []

Navoximod

Compound Description: Navoximod (GDC-0919) is an orally bioavailable, potent, and selective inhibitor of IDO1. [] It has shown promising preclinical activity in enhancing antitumor immunity and has been investigated in clinical trials for various cancers.

Indoximod

Compound Description: Indoximod (D-1-methyl-tryptophan, 1-MT) is a racemic mixture where the D-enantiomer acts as an inhibitor of IDO1. [, ] It has been investigated for its potential in cancer immunotherapy, aiming to reverse the immunosuppressive tumor microenvironment.

BMS-986205

Compound Description: BMS-986205 is an orally available, selective, and potent IDO1 inhibitor. [] Preclinical studies have demonstrated its ability to suppress kynurenine production and enhance antitumor immunity. It is being investigated in clinical trials in combination with nivolumab for advanced cancers.

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Compound Description: This compound (compound 1 in the source) represents a novel IDO1 inhibitor identified through high-throughput screening. [] It served as a starting point for further structural optimization, leading to the development of more potent IDO1 inhibitors.

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea

Compound Description: This compound (compound 47 in the source) is a potent IDO1 inhibitor resulting from SAR studies based on N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. [] Its high potency is attributed to a unique sulfur-aromatic interaction network with the IDO1 enzyme.

LY3381916

Compound Description: LY3381916 is an orally available, selective IDO1 inhibitor investigated in clinical trials for advanced solid tumors. [] Studies evaluated its safety, pharmacokinetics, pharmacodynamics, and efficacy, both as monotherapy and in combination with the anti-PD-L1 antibody LY3300054.

SHR9146

Compound Description: SHR9146 is a novel, dual inhibitor of IDO1 and TDO, capable of effectively penetrating tissues. []

AT-0174

Compound Description: AT-0174 is an orally available, first-in-class, dual inhibitor of IDO1 and TDO2. [] Preclinical studies highlighted its ability to inhibit tumor progression, reduce tumor-associated macrophages, and downregulate immune checkpoint molecules like PD-L1 on tumor and immune cells.

YH29407

Compound Description: YH29407 is a novel IDO1 inhibitor with improved pharmacodynamics compared to previous inhibitors. [] Combination therapy with YH29407 and anti-PD-1 antibodies enhanced T cell-mediated antitumor immunity in preclinical models.

Source and Classification

Ido1-IN-5 is classified as a small molecule inhibitor. It targets the IDO1 enzyme, which is a cytosolic heme-containing enzyme responsible for the initial step in the kynurenine pathway of tryptophan metabolism. The kynurenine pathway is crucial for regulating immune responses, and its dysregulation has been linked to tumor progression and immune evasion in cancers .

Synthesis Analysis

The synthesis of Ido1-IN-5 involves several key steps typically found in organic synthesis, focusing on creating specific functional groups that interact with the active site of IDO1. While detailed synthetic routes for Ido1-IN-5 are not explicitly outlined in the available literature, general methods for synthesizing IDO inhibitors often include:

  • Starting Materials: Utilizing commercially available precursors that contain aromatic rings or heterocycles.
  • Reactions: Common reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form complex structures.
    • Cyclization reactions to create ring systems that can enhance binding affinity.

Specific parameters such as temperature, solvent choice, and reaction time would be optimized based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of Ido1-IN-5 is characterized by its ability to fit into the active site of IDO1, thereby inhibiting its activity. While the exact molecular formula and structural data for Ido1-IN-5 are not detailed in the search results, compounds designed to inhibit IDO1 typically possess:

  • Aromatic or heteroaromatic rings: These facilitate π-stacking interactions with amino acids in the enzyme's active site.
  • Functional groups: Such as amines or carboxylic acids that can form hydrogen bonds with key residues within IDO1.

Understanding the three-dimensional conformation of Ido1-IN-5 through techniques like X-ray crystallography or NMR spectroscopy would provide insights into its binding interactions with IDO1.

Chemical Reactions Analysis

Ido1-IN-5 primarily undergoes interactions with IDO1 rather than participating in extensive chemical reactions typical for small molecules. When introduced into biological systems, its primary reaction involves:

  • Binding to IDO1: This binding prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses.
  • Potential metabolic pathways: The compound may be subject to metabolic transformations by cytochrome P450 enzymes or other metabolic pathways, which can affect its bioavailability and efficacy.
Mechanism of Action

The mechanism of action for Ido1-IN-5 revolves around its inhibition of IDO1 activity. By blocking this enzyme, Ido1-IN-5 reduces the production of kynurenine from tryptophan. This action leads to:

  • Increased levels of tryptophan: Which can enhance T cell proliferation and function.
  • Decreased immunosuppression: Resulting from lower kynurenine levels, thus promoting anti-tumor immunity.

Research indicates that inhibiting IDO1 can reverse tumor-induced immune tolerance, making it a promising target for cancer immunotherapy .

Physical and Chemical Properties Analysis

While specific physical and chemical properties (such as melting point, boiling point, solubility) for Ido1-IN-5 are not provided in the search results, typical properties for small molecule inhibitors include:

  • Molecular weight: Generally low (usually below 500 Da) to ensure good pharmacokinetics.
  • Solubility: Often optimized for aqueous solubility to facilitate delivery in biological systems.
  • Stability: Should be stable under physiological conditions but may be sensitive to light or heat.

Characterization through techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry would provide additional insights into these properties.

Applications

Ido1-IN-5 has potential applications primarily in cancer therapy due to its role as an IDO1 inhibitor. Specific applications include:

  • Cancer Immunotherapy: By inhibiting IDO1, Ido1-IN-5 could enhance anti-tumor immune responses, making it a candidate for combination therapies with checkpoint inhibitors.
  • Research Tool: It may serve as a valuable tool for studying the role of tryptophan metabolism in various diseases beyond cancer, including autoimmune disorders and neurodegenerative diseases .
Introduction to IDO1 as a Therapeutic Target

Role of IDO1 in Immune Modulation and Cancer Pathogenesis

IDO1 exerts immunosuppression through two interconnected mechanisms: enzymatic activity-dependent pathways and non-enzymatic signaling functions.

  • Enzymatic Activity and Tryptophan Depletion: By depleting local tryptophan reserves, IDO1 activates the amino acid-sensitive general control nonderepressible 2 (GCN2) kinase in T cells. This triggers the integrated stress response, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α), cell-cycle arrest, and functional anergy in effector T cells [1] [3]. Concurrently, tryptophan scarcity suppresses mammalian target of rapamycin (mTOR) and protein kinase C (PKC) activity, further dampening T-cell proliferation and promoting autophagy [3] [5].

  • Kynurenine Production and Aryl Hydrocarbon Receptor (AhR) Activation: The catalytic product Kyn functions as an endogenous ligand for the aryl hydrocarbon receptor (AhR). AhR activation drives the differentiation of naïve CD4⁺ T cells into immunosuppressive regulatory T cells (Tregs) while inhibiting natural killer (NK) cell cytotoxicity and dendritic cell (DC) maturation [3] [9]. In glioblastoma, Kyn-mediated AhR signaling upregulates ectonucleotidase CD39 in tumor-associated macrophages (TAMs), increasing adenosine accumulation and CD8⁺ T-cell dysfunction [3] [9].

  • Non-Enzymatic Signaling Functions: Beyond metabolism, IDO1 acts as a signal-transducing protein. Its immunoreceptor tyrosine-based inhibitory motifs (ITIMs) recruit Src homology 2 domain-containing phosphatases (SHP-1/SHP-2) upon phosphorylation. This activates downstream Ras-Erk pathways, fostering tumor cell survival and invasiveness [3] [5]. In glioblastoma models, enzymatically inactive IDO1 still promoted Treg infiltration and accelerated tumor growth via the complement factor H (CFH) pathway [3].

Table 1: Immune Consequences of IDO1 Activity in the Tumor Microenvironment

MechanismBiological EffectImpact on Anti-Tumor Immunity
Tryptophan depletionGCN2 kinase activation → eIF2α phosphorylationT-cell anergy and proliferation arrest
Kynurenine accumulationAhR activation → Treg differentiationSuppression of CD8⁺ T-cell function
ITIM phosphorylationSHP-2/Ras/Erk signalingEnhanced tumor survival and metastasis
AhR-Kyn axisDownregulation of NKG2D ligands on tumor cellsImpaired NK cell-mediated cytotoxicity

Biological Significance of the Kynurenine Pathway in Tumor Microenvironment Regulation

The kynurenine pathway (KP) is a metabolic cascade that extends beyond IDO1, involving enzymes like tryptophan 2,3-dioxygenase (TDO) and IDO2. However, IDO1 remains the dominant immunoregulatory enzyme across most cancers [3] [5]. Its dysregulation creates a profoundly immunosuppressive niche:

  • Metabolite-Mediated Immunosuppression: Downstream KP metabolites like 3-hydroxyanthranilic acid (3-HAA) and quinolinic acid induce selective apoptosis in T helper 1 (Th1) cells while sparing Th2 cells, skewing immunity toward a tumor-tolerant state [7] [9]. Anthranilic acid (AA) and 3-HAA further inhibit pro-inflammatory Th17 cells, diminishing anti-tumor responses [9]. Kynurenine also suppresses natural cytotoxicity receptors (NKp46, NKG2D) on NK cells, impairing tumor cell lysis [3] [7].

  • Metabolic Crosstalk and Tumor Nourishment: KP activation fuels tumor growth through one-carbon metabolism. Kynurenine-derived carbon units support purine nucleotide synthesis in pancreatic stellate cells (PSCs), which differentiate into cancer-associated fibroblasts (CAFs) to sustain desmoplasia and tumor progression [9]. Additionally, KP flux generates nicotinamide adenine dinucleotide (NAD⁺), a coenzyme critical for energy metabolism in hypoxic TMEs [5] [9]. NAD⁺ catabolism produces adenosine, which engages the A2A receptor on T cells to inhibit effector functions and expand Tregs [9].

  • Autocrine Loops and Feedback Mechanisms: Tumor cells exploit KP metabolites to reinforce their own survival. In multiple myeloma, Kyn-AhR signaling establishes an IL-6-STAT3 autocrine loop that upregulates IDO1 expression, creating a self-sustaining immunosuppressive circuit [5]. Similarly, glioblastoma-derived Kyn activates AhR in TAMs to enhance PD-L1 expression, further inhibiting T-cell activity [10].

Table 2: Key Enzymes and Metabolites in the Kynurenine Pathway

KP ComponentFunctionRole in TME
IDO1Rate-limiting Trp → Kyn conversionPrimary driver of immune escape
TDO/IDO2Alternative Trp-metabolizing enzymesCompensatory upregulation in IDO1 inhibition
Kynurenine (Kyn)AhR ligand; precursor to downstream metabolitesTreg induction, NK/DC dysfunction
3-HAA/Quinolinic acidPro-apoptotic for Th1 cellsSkews immunity toward Th2/Treg dominance
NAD⁺End-product of KP; coenzyme for energy metabolismSupports tumor growth in hypoxia

Rationale for Targeting IDO1 in Immunotherapy

The strategic inhibition of IDO1 holds compelling promise for cancer therapy, supported by three key rationales:

  • Ubiquitous Overexpression in Malignancies: IDO1 is constitutively expressed or induced by inflammatory cytokines (e.g., IFN-γ) in >50% of human cancers. High IDO1 levels correlate with poor prognosis across multiple cancer types. In glioblastoma, elevated IDO1/2 and TDO2 expression reduces median survival by 4.2 months, independent of MGMT status [10]. Similarly, IDO1⁺ pancreatic ductal adenocarcinoma (PDAC) exhibits aggressive growth and associates with cancer-related depression due to Kyn-mediated neurotransmitter dysregulation [1] [7].

  • Synergy with Immune Checkpoint Blockade: Although IDO1 monotherapy showed limited efficacy in Phase III trials (e.g., epacadostat with pembrolizumab in melanoma), its failure has been attributed to redundant KP enzymes (TDO, IDO2) and non-enzymatic IDO1 functions [2] [3]. Preclinical evidence supports combinatorial approaches: IDO1 inhibitors reverse PD-1/CTLA-4 resistance by alleviating Treg-mediated suppression and restoring CD8⁺ T-cell function [2] [4]. In pancreatic cancer models, epacadostat reduced serum Kyn by 95% and ameliorated depressive behaviors, underscoring its dual antitumor/antineuropathic potential [1].

  • Multi-Mechanistic Therapeutic Advantage: Next-generation inhibitors like Ido1-IN-5 aim to concurrently block IDO1’s enzymatic activity and disrupt its signaling scaffolds. This dual approach may overcome compensatory metabolic rewiring (e.g., TDO upregulation) and inhibit Ras-Erk-driven metastasis [3] [5]. Currently, 30+ clinical trials are evaluating IDO1 inhibitors with chemotherapy, radiotherapy, or vaccines (e.g., NCT02502708 for GBM; NCT03196232 for gastric cancer) [2] [4].

Table 3: IDO1 Inhibitors in Clinical Development

CompoundClinical PhaseCombination PartnersKey Cancer Targets
EpacadostatPhase IIIPembrolizumab (anti-PD-1)Melanoma, NSCLC, RCC
IndoximodPhase IIDocetaxel, sipuleucel-T, checkpoint inhibitorsBreast cancer, prostate cancer, GBM
NavoximodPhase IIAtezolizumab (anti-PD-L1)Solid tumors, MDS
BMS-986205Phase I/IINivolumab (anti-PD-1)UC, SCCHN, pancreatic cancer
Ido1-IN-5PreclinicalNot yet disclosedPDAC, GBM, melanoma (under investigation)

Concluding Remarks

IDO1 represents a "Gemini" target in cancer immunotherapy, possessing dual enzymatic and non-enzymatic functionalities that collectively establish an immunosuppressive tumor microenvironment. While early clinical trials of IDO1 inhibitors yielded mixed results, emerging insights into the kynurenine pathway’s complexity—including metabolite-driven immune dysfunction and crosstalk with checkpoint signaling—underscore the need for next-generation agents like Ido1-IN-5. By integrating enzymatic inhibition with disruption of IDO1’s signaling scaffolds, such compounds may unlock durable anti-tumor immunity, particularly in immunologically "cold" tumors like PDAC and GBM.

Properties

CAS Number

2166616-75-5

Product Name

Ido1-IN-5

IUPAC Name

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1

InChI Key

NUBWFWVVKLRSHS-OAHLLOKOSA-N

SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Solubility

not available

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.